molecular formula C19H22N2O4S B4819706 2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-PHENYLACETAMIDE

2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-PHENYLACETAMIDE

Cat. No.: B4819706
M. Wt: 374.5 g/mol
InChI Key: LPMGTAALQLGIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]-N-phenylacetamide is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a phenoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methyl-4-chlorophenol with pyrrolidine-1-sulfonyl chloride under basic conditions to form the phenoxy intermediate.

    Acylation Reaction: The phenoxy intermediate is then reacted with phenylacetyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-Methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-[2-Methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-Methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

    Phenoxy Acetamides: Other phenoxy acetamides, such as N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide, have similar structural features.

Uniqueness

2-[2-Methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]-N-phenylacetamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group, in particular, plays a crucial role in its reactivity and potential biological activity.

Properties

IUPAC Name

2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-15-13-17(26(23,24)21-11-5-6-12-21)9-10-18(15)25-14-19(22)20-16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMGTAALQLGIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-PHENYLACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-PHENYLACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-PHENYLACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-PHENYLACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-PHENYLACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-PHENYLACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.